molecular formula C17H13N5O3 B2432102 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide CAS No. 2034321-35-0

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide

Katalognummer B2432102
CAS-Nummer: 2034321-35-0
Molekulargewicht: 335.323
InChI-Schlüssel: RNYYLYLRWTYBQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide” is a complex organic compound that contains several heterocyclic rings including isoxazole, oxadiazole, and quinoline . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely cause the molecule to be fairly rigid, and the presence of multiple nitrogen atoms could lead to interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of its atoms .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Quinoline derivatives, including those similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide, have been synthesized using various methods, demonstrating their importance in medicinal and heterocyclic chemistry. Kethireddy et al. (2017) detailed a facile and efficient synthesis method for quinoxaline derivatives, highlighting their pharmacological significance due to anti-inflammatory, analgesic, and anticonvulsant activities. These derivatives serve as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides, making them critical in drug design (Kethireddy et al., 2017).

Antimicrobial Activity

Research has also focused on evaluating the antimicrobial activity of quinoline derivatives. Özyanik et al. (2012) synthesized quinoline-2-carbohydrazide derivatives and tested their activity against various microorganisms, revealing good to moderate effectiveness. This study emphasizes the role of quinoline derivatives in developing new antimicrobial agents (Özyanik et al., 2012).

Photocatalytic and Electrochemical Properties

Quinoline derivatives have been investigated for their photocatalytic and electrochemical properties. Li et al. (2020) synthesized octamolybdate complexes with a quinoline–imidazole–monoamide ligand, exhibiting significant electrocatalytic activities and photocatalytic properties for degrading organic dyes. This research opens avenues for quinoline derivatives in environmental applications (Li et al., 2020).

Potential in Drug Design and Disease Treatment

Quinoline derivatives are being explored for their potential in treating various diseases. Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides as selective inhibitors for the ataxia telangiectasia mutated (ATM) kinase. These inhibitors have shown efficacy in disease-relevant models, underscoring the therapeutic potential of quinoline derivatives in cancer treatment (Degorce et al., 2016).

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it showed promising biological activity, it could be further studied as a potential drug .

Eigenschaften

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-10-7-14(21-24-10)16-20-15(25-22-16)9-19-17(23)12-4-5-13-11(8-12)3-2-6-18-13/h2-8H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYYLYLRWTYBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.